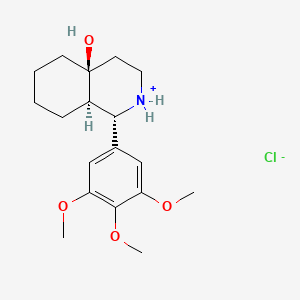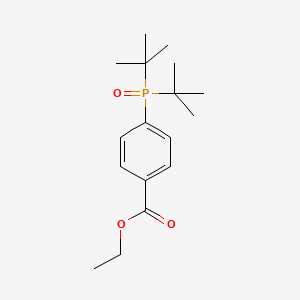![molecular formula C9H13NO B1656242 (2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 51757-84-7](/img/structure/B1656242.png)
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2r)-2-Methylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves a Diels-Alder reaction. For example, a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate can be used to prepare related bicyclic compounds . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated bicyclic compound.
Wissenschaftliche Forschungsanwendungen
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers.
Wirkmechanismus
The mechanism of action of (2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions. For example, in enzyme interactions, it might act as an inhibitor or substrate, affecting the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but differ in the size and substitution pattern of the rings.
7-Oxabicyclo[2.2.1]heptanes: These compounds include an oxygen atom in the bicyclic framework and have different reactivity and applications.
Uniqueness
(2r)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Eigenschaften
CAS-Nummer |
51757-84-7 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
LUARJZGXWCWEEU-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC1C=C2)C(=O)N |
Isomerische SMILES |
C[C@]1(CC2CC1C=C2)C(=O)N |
Kanonische SMILES |
CC1(CC2CC1C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]furan-2-carbohydrazide](/img/structure/B1656162.png)

![1-Methoxy-2-[[2-methoxyethoxymethyl(methyl)phosphoryl]methoxy]ethane](/img/structure/B1656169.png)

![Methyl 4-({5-oxo-5-[(2,3,3-trichloroprop-2-en-1-yl)oxy]pentanoyl}amino)benzoate](/img/structure/B1656171.png)
![5-[(Furan-2-yl)methoxy]-5-oxopentanoic acid](/img/structure/B1656172.png)
![3-[1-(2-Cyanoethyl)-4,4-dimethyl-2,6-dioxocyclohexyl]propanenitrile](/img/structure/B1656173.png)
![10-(4-Hydroxy-3,5-dimethoxyphenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B1656174.png)

![N-[(1E,3Z)-3-ethoxy-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]aniline;iodide](/img/structure/B1656176.png)


![1-[(Benzenesulfonyl)methyl]-3-chlorobenzene](/img/structure/B1656182.png)
